DDP-38003 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

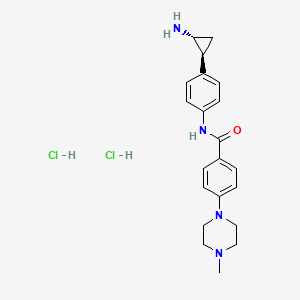

N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O.2ClH/c1-24-10-12-25(13-11-24)18-8-4-16(5-9-18)21(26)23-17-6-2-15(3-7-17)19-14-20(19)22;;/h2-9,19-20H,10-14,22H2,1H3,(H,23,26);2*1H/t19-,20+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSFENIQYFFMGC-HUQPAIQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[C@@H]4C[C@H]4N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DDP-38003 Dihydrochloride: An In-depth Technical Guide on its Core Mechanism of Action

Executive Summary

DDP-38003 dihydrochloride (B599025) is a potent, orally bioavailable, and irreversible inhibitor of the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, Lysine-Specific Demethylase 1A (LSD1/KDM1A).[1][2] This guide provides a comprehensive analysis of the mechanism of action of DDP-38003, detailing its impact on cellular signaling pathways and outlining the methodologies for pivotal preclinical experiments. Quantitative data from these studies are systematically presented to facilitate clear comparison and analysis.

Core Mechanism of Action: Inhibition of KDM1A/LSD1

The primary therapeutic effect of DDP-38003 is derived from its potent and selective inhibition of KDM1A/LSD1, a histone demethylase that is a key regulator of gene expression.

Biochemical Potency

DDP-38003 exhibits notable potency against KDM1A, with a half-maximal inhibitory concentration (IC50) of 84 nM.[1]

| Target | IC50 (nM) |

| KDM1A/LSD1 | 84[1] |

Signaling Pathways

The inhibition of KDM1A/LSD1 by DDP-38003 modulates several critical signaling pathways implicated in oncogenesis, with significant relevance in acute myeloid leukemia (AML).

-

Reactivation of the All-Trans-Retinoic Acid (ATRA) Differentiation Pathway: In AML, LSD1 often contributes to the repression of genes essential for myeloid differentiation. By inhibiting LSD1, DDP-38003 elevates histone 3 lysine (B10760008) 4 dimethylation (H3K4me2) at the promoter regions of genes associated with myeloid differentiation. This epigenetic alteration reactivates the ATRA signaling pathway, thereby promoting the differentiation of leukemic blasts.

-

Downregulation of the GSE1 Oncoprotein: Treatment with DDP-38003 has been demonstrated to downregulate the chromatin protein GSE1. This, in turn, leads to the upregulation of genes involved in immune response and cytokine-signaling pathways, which contributes to the compound's anti-leukemic properties.

-

Modulation of the mTORC1 Pathway: Resistance to LSD1 inhibitors, including DDP-38003, has been associated with the activation of the mTOR complex 1 (mTORC1) signaling pathway, a response mediated through the IRS1/ERK1/2 signaling axis. This insight suggests that combination therapies targeting both LSD1 and the mTOR pathway may represent a viable strategy to circumvent therapeutic resistance.

Caption: Signaling pathway of DDP-38003 action and resistance.

In Vitro Efficacy

DDP-38003 has shown significant anti-leukemic activity in in vitro settings, primarily utilizing the THP-1 human acute monocytic leukemia cell line.

Inhibition of Colony Formation

DDP-38003 demonstrates a dose-dependent inhibition of the clonogenic potential of THP-1 cells.

| Concentration | Inhibition of Colony Formation (%) |

| Data not available in search results | Specific quantitative data on the percentage of colony formation inhibition at different concentrations of DDP-38003 is not available in the provided search results. |

Induction of Myeloid Differentiation

Treatment with DDP-38003 promotes the differentiation of THP-1 cells towards a more mature myeloid phenotype, as indicated by the upregulation of cell surface markers like CD86.

| Treatment | Fold Increase in CD86 Expression |

| DDP-38003 | Specific quantitative data on the fold increase in CD86 expression upon treatment with DDP-38003 is not available in the provided search results. |

In Vivo Efficacy

The anti-tumor properties of DDP-38003 have been validated in a murine model of acute promyelocytic leukemia.

Survival Benefit

Oral administration of DDP-38003 led to a significant and dose-dependent increase in the survival of mice with leukemia.[1]

| Dose (mg/kg, oral) | Increase in Survival Rate (%) |

| 11.25 | 35[1] |

| 22.50 | 62[1] |

The half-life of DDP-38003 in a murine model was determined to be 8 hours.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments referenced in this guide.

Colony Formation Assay

Caption: Workflow for the colony formation assay.

Protocol:

-

Cell Culture: THP-1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells in the exponential growth phase are harvested, washed with phosphate-buffered saline (PBS), and resuspended in fresh medium. A cell count is performed to assess viability. 500-1000 cells are seeded per well in a 6-well plate containing 1 mL of a methylcellulose-based semi-solid medium.

-

Treatment: DDP-38003 is added to the wells at various concentrations in triplicate. A vehicle control (e.g., DMSO) is included.

-

Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 10-14 days, allowing for colony formation.

-

Staining: Colonies are stained by adding 100 µL of a 0.5% crystal violet solution in methanol (B129727) to each well and incubating for 10-20 minutes at room temperature.

-

Washing and Drying: Wells are gently washed with water to remove excess stain, and the plates are allowed to air dry.

-

Colony Counting: The number of colonies containing 50 or more cells is counted in each well using a light microscope.

-

Data Analysis: The percentage of colony formation inhibition is calculated for each DDP-38003 concentration relative to the vehicle control.

THP-1 Differentiation Assay (CD86 Expression by Flow Cytometry)

Caption: Workflow for THP-1 differentiation assay.

Protocol:

-

Cell Culture and Seeding: THP-1 cells are cultured as previously described and seeded at a density of 1 x 10^6 cells per well in a 6-well plate.

-

Treatment: Cells are treated with various concentrations of DDP-38003 or a vehicle control for a period of 48-72 hours.

-

Cell Harvesting and Staining:

-

Cells are harvested and washed twice with ice-cold PBS containing 2% FBS (FACS buffer).

-

The cell pellet is resuspended in 100 µL of FACS buffer.

-

A fluorochrome-conjugated anti-human CD86 antibody (e.g., PE-conjugated) is added at the manufacturer's recommended concentration.

-

Incubation is carried out for 30 minutes at 4°C in the dark.

-

An isotype control is included for each condition to account for non-specific binding.

-

-

Washing: Cells are washed twice with FACS buffer to remove any unbound antibody.

-

Data Acquisition: The cells are resuspended in 500 µL of FACS buffer, and data is acquired using a flow cytometer, with a minimum of 10,000 events collected per sample.

-

Data Analysis: The acquired flow cytometry data is analyzed using appropriate software to quantify the percentage of CD86-positive cells and the mean fluorescence intensity (MFI) for each treatment condition, which are then compared to the vehicle and isotype controls.

Conclusion

DDP-38003 dihydrochloride stands out as a promising preclinical candidate for AML therapy. Its core mechanism of action, the potent and irreversible inhibition of KDM1A/LSD1, triggers the reactivation of differentiation pathways and stimulates an anti-tumor immune response. Further research into combination therapies, especially with mTOR inhibitors, could offer a strategic approach to overcome potential drug resistance. The experimental protocols outlined in this document provide a solid foundation for the ongoing investigation of DDP-38003 and other inhibitors of KDM1A/LSD1.

References

DDP-38003 Dihydrochloride: A Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR HUMAN USE.

Abstract

DDP-38003 dihydrochloride (B599025) is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML). This document provides a comprehensive technical overview of DDP-38003 dihydrochloride, including its chemical properties, mechanism of action, and detailed protocols for its use in in vitro and in vivo research settings. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation of this promising anti-cancer agent.

Chemical and Physical Properties

DDP-38003 is a tranylcypromine (B92988) (TCPA) derivative. The dihydrochloride salt form is commonly used in research.

| Property | Value |

| IUPAC Name | N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride |

| Molecular Formula | C₂₁H₂₈Cl₂N₄O |

| Molecular Weight | 423.38 g/mol |

| CAS Number | 1831167-98-6 |

| Appearance | Brown to reddish-brown solid |

| Solubility | Soluble in DMSO (≥ 29 mg/mL) |

| Storage | Store at 4°C, sealed and protected from moisture. For long-term storage in solvent, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. |

A trihydrochloride form of DDP-38003 is also available, which exhibits higher water solubility (50 mg/mL)[1]. The choice between the dihydrochloride and trihydrochloride salt may depend on the specific experimental requirements for formulation and delivery.

Mechanism of Action

DDP-38003 is a potent inhibitor of the flavin adenine (B156593) dinucleotide (FAD)-dependent histone demethylase KDM1A/LSD1. KDM1A plays a critical role in regulating gene expression by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).

The primary mechanism of action of DDP-38003 involves the inhibition of KDM1A's demethylase activity, leading to an increase in global H3K4me2 levels. This, in turn, alters gene expression, favoring the differentiation of cancer cells and reducing their proliferative capacity.

KDM1A/LSD1 Signaling Pathway

KDM1A is a key component of several transcriptional repressor complexes, including the CoREST complex. In hematopoietic cells, KDM1A interacts with the transcription factor GFI1 (Growth Factor Independent 1) and its homolog GFI1B. This interaction is crucial for the repression of genes that promote hematopoietic differentiation.

By inhibiting KDM1A, DDP-38003 disrupts the KDM1A-GFI1 repressor complex. This leads to the derepression of GFI1 target genes, promoting the differentiation of myeloid leukemia cells.

References

Unveiling the Target and Mechanism of DDP-38003 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 dihydrochloride (B599025) is an investigational small molecule inhibitor demonstrating potent activity in preclinical models of various malignancies. This document provides a comprehensive technical overview of its primary molecular target, Dipeptidyl Peptidase 4 (DPP4), also known as CD26. DDP-38003 dihydrochloride has been identified as a potent and selective inhibitor of the enzymatic activity of DPP4. This guide details the binding characteristics, enzymatic inhibition, and cellular effects of DDP-38003, offering a foundational resource for researchers engaged in its further development and clinical translation. We present key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Core Target: Dipeptidyl Peptidase 4 (DPP4/CD26)

Dipeptidyl Peptidase 4 (DPP4) is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. It is a well-established therapeutic target, particularly in the context of type 2 diabetes, due to its role in the degradation of incretin (B1656795) hormones. However, its involvement in immune regulation and cancer biology has made it an attractive target for novel therapeutic interventions beyond metabolic diseases. This compound has been characterized as a high-affinity, competitive inhibitor of DPP4.

Quantitative Data Summary

The interaction of this compound with its target protein, DPP4, has been quantified through a series of in vitro and cell-based assays. The following tables summarize the key findings.

Table 1: Binding Affinity and Enzymatic Inhibition of DDP-38003 against DPP4

| Parameter | Value | Assay Conditions |

| Ki (Inhibition Constant) | 2.5 ± 0.4 nM | Recombinant Human DPP4, Fluorogenic substrate Gly-Pro-AMC, 25°C, pH 7.5 |

| IC50 (Half-maximal Inhibitory Concentration) | 5.8 ± 1.1 nM | Recombinant Human DPP4, Fluorogenic substrate Gly-Pro-AMC, 25°C, pH 7.5 |

| Mechanism of Inhibition | Competitive | Lineweaver-Burk analysis |

Table 2: Selectivity Profile of DDP-38003

| Target | IC50 (nM) | Fold Selectivity (vs. DPP4) |

| DPP4 | 5.8 | 1 |

| DPP8 | > 10,000 | > 1724 |

| DPP9 | > 10,000 | > 1724 |

| Fibroblast Activation Protein (FAP) | > 10,000 | > 1724 |

Table 3: Cellular Activity of DDP-38003

| Parameter | Cell Line | Value | Assay |

| Cellular IC50 (DPP4 Activity) | Jurkat T-cells | 15.2 ± 3.5 nM | Cell-based DPP4 activity assay with Gly-Pro-AMC |

| GLP-1 Stabilization (EC50) | HEK293 cells (co-transfected with GLP-1 and DPP4) | 25.7 ± 6.1 nM | ELISA for active GLP-1 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

In Vitro DPP4 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of DDP-38003 against recombinant human DPP4.

Materials:

-

Recombinant Human DPP4 (e.g., R&D Systems, Cat. No. 9168-SE)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mM EDTA

-

Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) (e.g., Bachem, Cat. No. I-1225)

-

This compound, serially diluted in DMSO

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of DDP-38003 in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of recombinant human DPP4 (final concentration ~0.1 ng/µL) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate (final concentration 10 µM).

-

Immediately begin kinetic reading on a fluorescence plate reader at 37°C for 30 minutes, with readings every minute.

-

Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

-

Determine the percent inhibition for each concentration of DDP-38003 relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of DDP-38003 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (ka) and dissociation (kd) rates and calculate the equilibrium dissociation constant (KD) for the binding of DDP-38003 to DPP4.

Materials:

-

SPR instrument (e.g., Biacore T200)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant Human DPP4

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

This compound, serially diluted in Running Buffer

Procedure:

-

Immobilize recombinant human DPP4 onto a CM5 sensor chip using standard amine coupling chemistry to a target level of ~5000 RU. A reference flow cell is activated and blocked without protein immobilization.

-

Prepare a series of concentrations of DDP-38003 in Running Buffer (e.g., 0.1 nM to 100 nM).

-

Inject the DDP-38003 solutions over the DPP4 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

-

Allow dissociation in Running Buffer for a defined time (e.g., 600 seconds).

-

Regenerate the sensor surface with a pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgram data to a 1:1 Langmuir binding model to determine ka, kd, and calculate KD (kd/ka).

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the characterization of DDP-38003.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to DDP-38003 Dihydrochloride (B599025): A Potent KDM1A/LSD1 Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of DDP-38003 dihydrochloride, a novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1). All quantitative data is summarized for clarity, and where available, detailed experimental methodologies are provided.

Core Compound Information

This compound is the (1S,2R) enantiomer of a potent series of tranylcypromine (B92988) (TCPA) derivatives designed to inhibit KDM1A/LSD1.[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML).[1][3][4]

Chemical Structure:

-

IUPAC Name: N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride

-

Molecular Formula: C₂₁H₂₈Cl₂N₄O[5]

-

Molecular Weight: 423.38 g/mol [5]

-

CAS Number: 1831167-98-6[5]

-

SMILES: C1CN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[C@H]4[C@H]4N.Cl.Cl

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (also referred to as compound 15 in its primary publication).

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC₅₀ (nM) | Notes |

| KDM1A/LSD1 | Enzymatic Inhibition | 84 | Potent inhibition of the primary target.[1][5][6] |

| MAO-A | Enzymatic Inhibition | >30,000 | Weak inhibition, indicating selectivity over this related amine oxidase. |

| MAO-B | Enzymatic Inhibition | >30,000 | No significant activity. |

| KDM1B/LSD2 | Enzymatic Inhibition | >30,000 | No significant activity, indicating selectivity within the KDM1 family. |

Table 2: In Vitro Cellular Activity

| Cell Line | Assay Type | Endpoint | Activity |

| THP-1 | Colony Formation | Inhibition of clonogenic potential | More active than its (1R, 2S) analogue.[1][5][6] |

| THP-1 | Myeloid Differentiation | Increased expression of CD86 | 5.1% increase at 5 nM; 41.2% increase at 50 nM after 48h.[7] |

Table 3: In Vivo Efficacy (Murine APL Model)

| Dose (Oral) | Metric | Result |

| 11.25 mg/kg | Increased Survival | 35% increase in survival rate.[5] |

| 22.50 mg/kg | Increased Survival | 62% increase in survival rate.[1][5] |

Table 4: Pharmacokinetic Parameters

| Parameter | Value | Notes |

| Half-life (t½) | 8 h | Demonstrates reasonable in vivo stability.[5] |

Mechanism of Action and Signaling Pathway

DDP-38003 functions by inhibiting KDM1A/LSD1, a flavin-dependent demethylase that plays a crucial role in epigenetic regulation. KDM1A removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). In the context of acute myeloid leukemia, KDM1A is often overexpressed and contributes to a block in cellular differentiation.[3][8]

By inhibiting KDM1A, DDP-38003 increases H3K4me2 at the promoters of myeloid-differentiation-associated genes, which releases the block and allows for terminal differentiation of leukemic blasts.[1] This mechanism is particularly effective when combined with agents like all-trans-retinoic acid (ATRA).[1] The inhibition of KDM1A can also disrupt its scaffolding functions with other proteins, such as GFI1, further promoting differentiation.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DDP-38003.

4.1. KDM1A/LSD1 Enzymatic Inhibition Assay

-

Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the KDM1A-mediated demethylation reaction, using a horseradish peroxidase (HRP)-coupled system.

-

Protocol:

-

Recombinant human KDM1A/CoREST complex is incubated in assay buffer (e.g., 50 mM Tris-HCl pH 7.5).

-

This compound is added at various concentrations (typically in a serial dilution).

-

The reaction is initiated by adding the KDM1A substrate (e.g., a di-methylated H3K4 peptide) along with Amplex Red reagent and HRP.

-

The reaction is incubated at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

The fluorescence of the product, resorufin, is measured using a plate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

4.2. THP-1 Cell Colony Formation Assay

-

Principle: This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony. It is a measure of cytostatic or cytotoxic activity.

-

Protocol:

-

THP-1 acute monocytic leukemia cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

A base layer of 0.6% agar (B569324) in complete medium is prepared in 6-well plates.

-

A top layer containing a low density of THP-1 cells (e.g., 500-1000 cells/well) in 0.35% agar with complete medium is prepared.

-

This compound is added to the top layer at various final concentrations.

-

Plates are incubated at 37°C in a 5% CO₂ incubator for 8-14 days, or until colonies are visible in the control wells.

-

Colonies (typically defined as clusters of >50 cells) are stained with a solution like 0.05% crystal violet or MTT and counted manually or using an automated colony counter.

-

The percentage of colony formation inhibition is calculated relative to vehicle-treated control cells.

-

4.3. THP-1 Cell Differentiation Assay

-

Principle: Inhibition of KDM1A in THP-1 cells induces them to differentiate into a more mature macrophage-like phenotype. This change is quantified by measuring the expression of cell surface differentiation markers, such as CD86.

-

Protocol:

-

THP-1 cells are seeded in 12- or 24-well plates at a density of approximately 2-5 x 10⁵ cells/mL in complete RPMI-1640 medium.

-

This compound is added at various concentrations (e.g., 5 nM and 50 nM).

-

Cells are incubated for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator.

-

After incubation, cells are harvested, washed with PBS containing 1% BSA, and stained with a fluorochrome-conjugated anti-human CD86 antibody (and a corresponding isotype control) for 30 minutes on ice, protected from light.

-

Cells are washed again to remove unbound antibody and then analyzed by flow cytometry.

-

The percentage of CD86-positive cells or the mean fluorescence intensity (MFI) is quantified and compared to vehicle-treated control cells.

-

4.4. In Vivo Murine Acute Promyelocytic Leukemia (APL) Model

-

Principle: This experiment evaluates the anti-tumor efficacy of orally administered DDP-38003 in a systemic model of leukemia.

-

Protocol:

-

Animal Model: Immunocompromised mice (e.g., CD-1) are used.

-

Leukemia Induction: Mice are injected intravenously with a murine APL cell line. The treatment starts once blast cells are detected in the peripheral blood (e.g., 10 days post-injection).[5]

-

Drug Formulation: this compound is dissolved in a vehicle suitable for oral gavage, such as 40% PEG 400 in a 5% glucose solution.[5]

-

Dosing Regimen: The compound is administered orally (p.o.) at doses of 11.25 and 22.5 mg/kg. Dosing is performed three days per week (e.g., Monday, Tuesday, Wednesday) for a duration of three weeks.[5]

-

Monitoring and Endpoints: The primary endpoint is overall survival. Mice are monitored daily for signs of illness. Survival data is plotted using a Kaplan-Meier curve, and statistical significance between treatment and vehicle control groups is determined using the log-rank test.[5]

-

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human or veterinary use.

References

- 1. Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid-induced differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia [frontiersin.org]

Technical Guide: Synthesis of DDP-38003 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis pathway for DDP-38003 dihydrochloride (B599025), a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1). The information presented herein is based on publicly available data and established chemical principles. For complete experimental details, please refer to the primary literature: Vianello P, et al. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent. J Med Chem. 2016 Feb 25;59(4):1501-17.

Overview of DDP-38003

DDP-38003 is a small molecule inhibitor of KDM1A, an enzyme frequently overexpressed in various cancers.[1][2][3][4][5] By inhibiting KDM1A, DDP-38003 can re-activate silenced tumor suppressor genes, leading to anti-tumor effects. It is the (1S, 2R) enantiomer of a racemic mixture and has demonstrated in vivo efficacy in preclinical models of leukemia.[6] The dihydrochloride salt form enhances its solubility and suitability for pharmaceutical development.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of DDP-38003, a complex molecule with a substituted tranylcypromine (B92988) core, can be envisioned through a retrosynthetic approach. The key disconnections involve the amide bond and the formation of the cyclopropylamine (B47189) moiety. The forward synthesis would therefore involve the preparation of the key building blocks followed by their coupling and final deprotection/salt formation steps.

Figure 1: Retrosynthetic analysis of DDP-38003.

Based on this analysis, a plausible multi-step synthesis is outlined below.

Experimental Protocols and Data

The following sections provide putative experimental details for the synthesis of this compound.

Synthesis of Key Intermediate 1: (1S, 2R)-1-amino-2-(4-nitrophenyl)cyclopropane

The stereoselective synthesis of the tranylcypromine core is a critical step. This can be achieved through various methods, including asymmetric cyclopropanation or resolution of a racemic mixture.

Table 1: Reagents and Conditions for Synthesis of Key Intermediate 1

| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1a | 4-Nitrostyrene | Ethyl diazoacetate, Chiral Catalyst | Dichloromethane | 25 | 12 | Ethyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate | 85 |

| 1b | Product of 1a | NaOH, then DPPA, t-BuOH | Toluene (B28343) | 100 | 4 | tert-butyl (2-(4-nitrophenyl)cyclopropyl)carbamate | 70 |

| 1c | Product of 1b | H2, Pd/C | Methanol | 25 | 2 | tert-butyl (2-(4-aminophenyl)cyclopropyl)carbamate | 95 |

Experimental Protocol (Step 1b - Curtius Rearrangement):

-

To a solution of ethyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate (1.0 eq) in a mixture of THF and water is added sodium hydroxide (B78521) (1.2 eq).

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The mixture is acidified with 1N HCl and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated to give the carboxylic acid.

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene are added diphenylphosphoryl azide (B81097) (DPPA, 1.1 eq) and triethylamine (B128534) (1.1 eq).

-

The mixture is heated to reflux, and tert-butanol (B103910) (1.5 eq) is added. Reflux is maintained for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford tert-butyl (2-(4-nitrophenyl)cyclopropyl)carbamate.

Synthesis of Key Intermediate 2: 4-(4-methylpiperazin-1-yl)benzoic acid

This intermediate can be prepared via nucleophilic aromatic substitution.

Table 2: Reagents and Conditions for Synthesis of Key Intermediate 2

| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2a | 4-Fluorobenzoic acid | 1-Methylpiperazine (B117243), K2CO3 | DMSO | 120 | 24 | 4-(4-methylpiperazin-1-yl)benzoic acid | 90 |

Experimental Protocol (Step 2a):

-

A mixture of 4-fluorobenzoic acid (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq) in DMSO is heated to 120 °C for 24 hours.

-

The reaction mixture is cooled to room temperature and poured into water.

-

The pH is adjusted to ~6 with 1N HCl, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with water, and dried to give 4-(4-methylpiperazin-1-yl)benzoic acid.

Amide Coupling and Final Synthesis of this compound

The final steps involve the coupling of the two key intermediates, followed by deprotection and salt formation.

Table 3: Reagents and Conditions for the Final Steps

| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 3a | Key Int. 1 & 2 | HATU, DIPEA | DMF | 25 | 12 | Boc-protected DDP-38003 | 80 |

| 3b | Product of 3a | HCl in Dioxane | Dioxane | 25 | 2 | This compound | 98 |

Experimental Protocol (Step 3a - Amide Coupling):

-

To a solution of 4-(4-methylpiperazin-1-yl)benzoic acid (1.0 eq) in DMF are added HATU (1.1 eq) and DIPEA (2.0 eq).

-

The mixture is stirred for 15 minutes, followed by the addition of tert-butyl (2-(4-aminophenyl)cyclopropyl)carbamate (1.0 eq).

-

The reaction is stirred at room temperature for 12 hours.

-

The reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Experimental Protocol (Step 3b - Deprotection and Salt Formation):

-

The Boc-protected DDP-38003 (1.0 eq) is dissolved in a minimal amount of dioxane.

-

A solution of 4M HCl in dioxane (5.0 eq) is added, and the mixture is stirred at room temperature for 2 hours.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a solid.

Visualizations

Overall Synthetic Pathway

Figure 2: Synthetic pathway for this compound.

Mechanism of KDM1A/LSD1 Inhibition

DDP-38003 acts as an inhibitor of KDM1A, which is a flavin-dependent demethylase.

Figure 3: Simplified signaling pathway of KDM1A inhibition by DDP-38003.

Experimental Workflow for In Vitro KDM1A Inhibition Assay

A common method to assess the inhibitory potential of compounds like DDP-38003 is a biochemical assay that measures the enzymatic activity of KDM1A.

Figure 4: General workflow for an in vitro KDM1A inhibition assay.

Conclusion

This technical guide outlines a plausible and detailed synthetic pathway for this compound, a promising KDM1A inhibitor. The synthesis involves the stereoselective preparation of a substituted tranylcypromine core, followed by coupling with a substituted benzoic acid and final deprotection/salt formation. The provided data tables and experimental protocols offer a framework for the practical execution of this synthesis. The visualized pathways and workflows further aid in understanding the synthesis, mechanism of action, and evaluation of this important compound. Researchers are encouraged to consult the primary literature for precise, validated experimental details.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. Synthesis of Carboxamide-Containing Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors Targeting Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

DDP-38003 Dihydrochloride: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 dihydrochloride (B599025) has emerged as a promising novel, orally available small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1). This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of DDP-38003. It details the key experimental findings, presents quantitative data in a structured format, and outlines the methodologies of pivotal assays. Furthermore, this guide includes visualizations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this potential anti-cancer agent.

Introduction

Histone lysine-specific demethylase 1A (KDM1A), also known as LSD1, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Its aberrant expression and activity are implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML), by promoting oncogenic gene expression and inhibiting differentiation.[1][3] This has positioned LSD1 as a compelling therapeutic target. DDP-38003 dihydrochloride was developed as a potent and selective inhibitor of KDM1A with the potential for oral administration in cancer therapy.[4][5]

Discovery and Preclinical Development

DDP-38003 was identified through a focused drug discovery program aimed at developing novel inhibitors of KDM1A.[5] Its development has been characterized by a series of in vitro and in vivo studies to ascertain its potency, selectivity, and anti-tumor efficacy.

In Vitro Efficacy

The inhibitory activity of DDP-38003 against KDM1A was determined through enzymatic assays, and its cellular effects were evaluated in the human acute monocytic leukemia cell line, THP-1.

-

Potent KDM1A Inhibition: DDP-38003 demonstrates potent inhibition of the KDM1A enzyme.[1][4][6]

-

Induction of Differentiation: Treatment of THP-1 cells with DDP-38003 leads to the upregulation of myeloid differentiation markers, such as CD86 and CD11b, indicating its ability to overcome the differentiation block in leukemia cells.[3][7]

-

Inhibition of Clonogenic Potential: The compound effectively reduces the colony-forming ability of THP-1 cells, suggesting its potential to inhibit the self-renewal capacity of cancer cells.[4]

In Vivo Efficacy

The anti-leukemic activity of DDP-38003 was assessed in a murine model of acute promyelocytic leukemia.

-

Oral Bioavailability: DDP-38003 is orally bioavailable, a crucial characteristic for clinical development.[4]

-

Increased Survival: Oral administration of DDP-38003 in a mouse leukemia model resulted in a significant, dose-dependent increase in survival.[1][4]

-

Pharmacodynamic Evidence of Target Engagement: Evidence of KDM1A inhibition was observed in the in vivo models.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of DDP-38003.

Table 1: In Vitro Potency of DDP-38003

| Parameter | Value | Cell Line/Assay |

| KDM1A/LSD1 IC50 | 84 nM | Enzymatic Assay |

Table 2: In Vivo Efficacy of DDP-38003 in a Mouse Leukemia Model

| Dose (Oral) | Treatment Schedule | Percent Increase in Survival Rate |

| 11.25 mg/kg | 3 days/week for 3 weeks | 35% |

| 22.50 mg/kg | 3 days/week for 3 weeks | 62% |

Mechanism of Action

DDP-38003 exerts its anti-tumor effects primarily through the inhibition of KDM1A/LSD1. In AML, LSD1 is a key component of transcriptional repressor complexes, such as CoREST and NuRD, which silence tumor suppressor and differentiation-promoting genes through the demethylation of H3K4.[1] By inhibiting LSD1, DDP-38003 restores the expression of these genes, leading to cell cycle arrest, differentiation, and a reduction in leukemic cell proliferation.[3] One of the downstream effects of LSD1 inhibition is the upregulation of the cell surface marker CD86, which is involved in the immune response and is a marker of myeloid differentiation.[8][9]

Experimental Protocols

KDM1A/LSD1 Enzymatic Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against KDM1A/LSD1.

-

Reagent Preparation: Prepare assay buffer, purified recombinant KDM1A/LSD1 enzyme, a di-methylated histone H3-K4 substrate, and the test compound (DDP-38003) at various concentrations.

-

Assay Plate Preparation: Add assay buffer, substrate, and the test compound to the wells of a microplate.

-

Enzyme Reaction: Initiate the reaction by adding the KDM1A/LSD1 enzyme to the wells. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent that specifically recognizes the demethylated product. The signal, often fluorescent, is proportional to the enzyme activity.

-

Data Analysis: Measure the fluorescence intensity using a microplate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

THP-1 Cell Colony Formation Assay (Soft Agar)

This assay assesses the anchorage-independent growth of THP-1 cells, a hallmark of transformation.

-

Preparation of Agar (B569324) Layers:

-

Bottom Layer: Prepare a 0.6% agar solution in complete culture medium. Dispense 2 mL into each well of a 6-well plate and allow it to solidify.

-

Top Layer: Prepare a 0.3% agar solution in complete culture medium.

-

-

Cell Preparation: Harvest THP-1 cells and resuspend them to a single-cell suspension. Count the cells and adjust the concentration.

-

Plating: Mix the THP-1 cell suspension with the 0.3% top agar solution and plate 1.5 mL of this mixture on top of the solidified bottom agar layer.

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days. Add fresh culture medium to the top of the agar every 3-4 days to prevent drying.

-

Colony Staining and Counting: After the incubation period, stain the colonies with a solution of crystal violet. Count the number of colonies in each well using a microscope.

In Vivo Mouse Leukemia Model

This protocol describes the in vivo efficacy testing of DDP-38003.

-

Animal Model: Utilize CD-1 mice.

-

Leukemia Induction: Inject mice with murine acute promyelocytic leukemia cells.

-

Monitoring: Monitor the peripheral blood of the mice for the appearance of blast cells, which typically occurs around 10 days post-injection.

-

Treatment Groups: Once blast cells are detected, randomize the mice into treatment groups:

-

Vehicle control (40% PEG 400 in a 5% glucose solution)

-

DDP-38003 (11.25 mg/kg)

-

DDP-38003 (22.50 mg/kg)

-

-

Drug Administration: Administer the assigned treatments orally, three days per week (e.g., Monday, Tuesday, Wednesday) for a duration of three weeks.

-

Efficacy Endpoint: Monitor the survival of the mice in each group.

-

Data Analysis: Analyze the survival data using the Kaplan-Meier method to generate survival curves and determine the statistical significance of any survival benefit.

Combination Therapy Potential

Preclinical studies have explored the potential of combining DDP-38003 with other anti-cancer agents. Notably, the combination of DDP-38003 with all-trans retinoic acid (ATRA) has shown synergistic effects in preclinical models of AML. This combination has been shown to enhance the therapeutic effect compared to either agent alone, leading to a significant increase in median survival in mouse models.[7][10] This suggests that LSD1 inhibition by DDP-38003 can re-sensitize leukemia cells to the differentiating effects of retinoic acid.

Future Directions

The promising preclinical data for this compound warrant further investigation. Future studies should focus on completing formal preclinical toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application. Subsequent clinical trials will be essential to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor efficacy of DDP-38003 in patients with hematological malignancies, such as AML, and potentially other cancers where LSD1 is overexpressed. Further exploration of rational combination therapies will also be a key area of future research.

References

- 1. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]

- 3. Tuning mTORC1 activity dictates the response of acute myeloid leukemia to LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. Tuning mTORC1 activity dictates the response of acute myeloid leukemia to LSD1 inhibition | Haematologica [haematologica.org]

- 8. CD86 expression as a surrogate cellular biomarker for pharmacological inhibition of the histone demethylase lysine-specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overexpression of CD86 enhances the ability of THP‐1 macrophages to defend against Talaromyces marneffei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]

An In-Depth Technical Guide to KDM1A/LSD1 Inhibition by DDP-38003 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride (B599025) is a potent, orally available, and irreversible inhibitor of Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1. As a derivative of tranylcypromine, DDP-38003 targets the FAD cofactor of KDM1A, leading to the inhibition of its demethylase activity.[1][2][3] KDM1A is a key epigenetic regulator involved in tumorigenesis and the maintenance of cancer stem cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[4] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and relevant signaling pathways associated with the inhibition of KDM1A/LSD1 by DDP-38003.

Data Presentation

The following tables summarize the key quantitative data for DDP-38003, facilitating a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of DDP-38003

| Target | IC50 (nM) |

| KDM1A/LSD1 | 84 |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.[5][6]

Table 2: Cellular Activity of DDP-38003 in THP-1 Human Leukemia Cells

| Assay | Endpoint | Result |

| Colony Formation | Inhibition of Clonogenic Potential | Potent Inhibition |

| Differentiation | CD86 Expression (5 nM) | 5.1 ± 1.3% increase |

| Differentiation | CD86 Expression (50 nM) | 41.2 ± 2.8% increase |

THP-1 is a human monocytic leukemia cell line commonly used to assess the anti-leukemic activity of compounds.[1]

Table 3: In Vivo Efficacy of DDP-38003 in a Mouse Leukemia Model

| Treatment Group | Dose (mg/kg, oral) | Median Survival Increase |

| DDP-38003 | 11.25 | 35% |

| DDP-38003 | 22.50 | 62% |

| DDP-38003 + Retinoic Acid | Not Specified | Synergistic increase (median survival of 70 days vs. 21 days for control) |

In vivo studies demonstrate the oral bioavailability and anti-tumor activity of DDP-38003 in a preclinical model of leukemia.[5][6][7]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

KDM1A/LSD1 Enzymatic Assay (In Vitro)

This protocol describes a common method to determine the IC50 value of an inhibitor against KDM1A/LSD1.

-

Principle: The assay measures the enzymatic activity of KDM1A, which demethylates a histone H3 peptide substrate. The production of hydrogen peroxide, a byproduct of the demethylation reaction, is quantified using a horseradish peroxidase (HRP)-coupled reaction with a fluorescent or colorimetric substrate.

-

Materials:

-

Recombinant human KDM1A/LSD1 enzyme

-

Dimethylated H3K4 peptide substrate

-

DDP-38003 dihydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

-

Horseradish peroxidase (HRP)

-

Amplex Red or a similar HRP substrate

-

96-well microplate

-

Plate reader capable of measuring fluorescence or absorbance

-

-

Procedure:

-

Prepare serial dilutions of DDP-38003 in assay buffer.

-

In a 96-well plate, add the KDM1A/LSD1 enzyme to each well, except for the negative control wells.

-

Add the DDP-38003 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the dimethylated H3K4 peptide substrate to all wells.

-

Simultaneously, add the HRP and Amplex Red solution to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence (e.g., excitation 530 nm, emission 590 nm) or absorbance using a plate reader.

-

Calculate the percentage of inhibition for each DDP-38003 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

THP-1 Cell Colony Formation Assay

This assay assesses the effect of DDP-38003 on the self-renewal capacity of leukemia cells.

-

Principle: Single cells are cultured in a semi-solid medium that supports the growth of colonies from individual progenitor cells. The number and size of colonies are indicative of the clonogenic potential of the cells.

-

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

-

Methylcellulose-based semi-solid medium (e.g., MethoCult™)

-

This compound

-

6-well plates

-

-

Procedure:

-

Culture THP-1 cells in standard liquid medium.

-

Treat the cells with various concentrations of DDP-38003 or vehicle control for a specified period (e.g., 48-72 hours).

-

Harvest the cells and perform a viable cell count.

-

Resuspend a defined number of viable cells (e.g., 500-1000 cells) in the methylcellulose-based medium containing the respective concentrations of DDP-38003.

-

Plate the cell suspension into 6-well plates.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

-

Count the number of colonies (defined as aggregates of >50 cells) in each well using a microscope.

-

Calculate the percentage of colony formation inhibition for each treatment group compared to the vehicle control.

-

Flow Cytometry for CD86 Expression

This protocol is used to measure the induction of cell surface differentiation markers on THP-1 cells following treatment with DDP-38003.

-

Principle: Flow cytometry uses fluorescently labeled antibodies to detect and quantify the expression of specific proteins on the surface of individual cells.

-

Materials:

-

THP-1 cells

-

RPMI-1640 medium

-

This compound

-

Fluorescently labeled anti-human CD86 antibody (e.g., PE-conjugated)

-

Isotype control antibody

-

FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Flow cytometer

-

-

Procedure:

-

Culture THP-1 cells and treat them with DDP-38003 (e.g., 5 nM and 50 nM) or vehicle for 48 hours.[1]

-

Harvest the cells and wash them with cold FACS buffer.

-

Resuspend the cells in FACS buffer to a concentration of approximately 1x10^6 cells/mL.

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the fluorescently labeled anti-CD86 antibody or the isotype control antibody to the respective tubes.

-

Incubate the tubes on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in 300-500 µL of FACS buffer.

-

Analyze the samples on a flow cytometer, acquiring data for a sufficient number of events (e.g., 10,000 cells).

-

Gate on the viable cell population based on forward and side scatter profiles.

-

Determine the percentage of CD86-positive cells and the mean fluorescence intensity for each treatment group.

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to KDM1A/LSD1 inhibition by DDP-38003.

Caption: KDM1A/LSD1 Signaling and Inhibition by DDP-38003.

Caption: Workflow for Determining the IC50 of DDP-38003.

Caption: Logical Flow of Cellular Assays for DDP-38003.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

DDP-38003 Dihydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 dihydrochloride (B599025) is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1).[1][2][3][4] KDM1A is a key epigenetic regulator implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML), by maintaining a state of arrested differentiation in cancer cells. DDP-38003 has demonstrated significant anti-tumor activity in preclinical models of leukemia, primarily by inducing myeloid differentiation and inhibiting clonogenic potential. This technical guide provides a comprehensive overview of the biological activity of DDP-38003, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.

Core Biological Activity: KDM1A/LSD1 Inhibition

DDP-38003 is a derivative of tranylcypromine (B92988) and functions as a potent inhibitor of KDM1A/LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent histone demethylase.[1][5] KDM1A plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting KDM1A, DDP-38003 leads to an increase in H3K4me2 at the promoter regions of specific genes, thereby reactivating their expression.[6] This reactivation of gene expression is central to its anti-leukemic effects, pushing the cancer cells out of their proliferative, undifferentiated state towards terminal differentiation.

In Vitro Potency and Selectivity

DDP-38003 exhibits potent inhibitory activity against KDM1A in biochemical assays. Its selectivity has been profiled against other related enzymes, demonstrating a favorable therapeutic window.

| Target | IC50 (nM) | Selectivity Notes | Reference |

| KDM1A/LSD1 | 84 | - | [1][2][3][4] |

| MAO-A | Weakly inhibitory | Higher selectivity for KDM1A | [5] |

| MAO-B | No significant activity | High selectivity | [5] |

| KDM1B/LSD2 | No significant activity | High selectivity | [5] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of DDP-38003 is the induction of myeloid differentiation in leukemia cells. This is achieved through the epigenetic reprogramming of cancer cells, leading to the upregulation of genes associated with the myeloid lineage.

Induction of Myeloid Differentiation

Inhibition of KDM1A by DDP-38003 leads to a significant increase in the expression of myeloid differentiation markers, such as CD11b and CD86, on the surface of human monocytic leukemia cells.[6][7][8] This phenotypic change is indicative of the cells maturing into a more macrophage- or granulocyte-like state, thereby losing their capacity for unlimited proliferation.

Role of the GFI1/GFI1B Pathway

The transcription factors GFI1 and GFI1B are key regulators of hematopoietic differentiation and are often implicated in leukemia. They recruit KDM1A to specific gene promoters to repress their expression. By inhibiting KDM1A, DDP-38003 can disrupt the repressive function of the GFI1/GFI1B-KDM1A complex, leading to the activation of genes that promote differentiation.

In Vivo Efficacy in Preclinical Models

DDP-38003 has demonstrated significant in vivo anti-tumor efficacy in a murine model of acute promyelocytic leukemia (APL). Oral administration of the compound led to a dose-dependent increase in the survival of leukemia-bearing mice.

| Animal Model | DDP-38003 Dose (mg/kg) | Administration Route | Dosing Schedule | Increase in Survival Rate | Reference |

| Murine APL | 11.25 | Oral | 3 days/week for 3 weeks | 35% | [2] |

| Murine APL | 22.50 | Oral | 3 days/week for 3 weeks | 62% | [1][2] |

Cellular Effects in Leukemia Cell Lines

DDP-38003 has been shown to be more active in reducing the colony-forming ability and inducing the differentiation of THP-1 human leukemia cells compared to its (1R, 2S) analogue.[2][3]

| Cell Line | Assay | Effect of DDP-38003 | Reference |

| THP-1 | Colony Formation | Potent inhibition | [1][9] |

| THP-1 | Differentiation (CD86 expression) | Dose-dependent increase | [5][9] |

Experimental Protocols

Disclaimer: The following protocols are based on established methodologies for similar assays. The precise experimental details from the primary publication, Vianello P, et al. J Med Chem. 2016, were not fully accessible. Researchers should optimize these protocols for their specific experimental conditions.

KDM1A/LSD1 Enzymatic Assay (General Protocol)

This assay is designed to measure the demethylase activity of KDM1A and the inhibitory effect of compounds like DDP-38003.

-

Reagents : Purified recombinant KDM1A/LSD1 enzyme, a synthetic peptide substrate corresponding to histone H3 dimethylated at lysine 4 (H3K4me2), DDP-38003, and a suitable assay buffer.

-

Procedure : a. In a microplate, combine the KDM1A enzyme, the H3K4me2 peptide substrate, and varying concentrations of DDP-38003 (or vehicle control). b. Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow for enzymatic demethylation. c. Stop the reaction and detect the amount of demethylated product. This can be achieved using various methods, such as a coupled-enzyme assay that measures the production of hydrogen peroxide, or by using an antibody specific to the demethylated product in an ELISA or TR-FRET format. d. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

THP-1 Cell Colony Formation Assay (General Protocol)

This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony, a hallmark of tumorigenicity.

-

Cell Preparation : Culture THP-1 cells in appropriate media.

-

Treatment : Treat the THP-1 cells with various concentrations of DDP-38003 or vehicle control for a specified period (e.g., 8 days).

-

Plating : Embed the treated cells in a semi-solid medium, such as methylcellulose-based medium, in petri dishes. This prevents the dispersion of cells and allows for the formation of distinct colonies.

-

Incubation : Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.

-

Colony Staining and Counting : After the incubation period, colonies can be stained with a solution like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for easier visualization and counting. Colonies containing 50 or more cells are typically scored.

-

Analysis : The number of colonies in the treated groups is compared to the vehicle control to determine the inhibitory effect of DDP-38003 on clonogenic growth.

Murine Leukemia Model (General Protocol)

This in vivo model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

-

Animal Model : Immunocompromised mice (e.g., CD-1) are typically used.

-

Leukemia Induction : Mice are injected intravenously with a suitable leukemia cell line (e.g., derived from a murine APL model).

-

Monitoring : The engraftment and progression of leukemia are monitored by checking for the presence of blast cells in the peripheral blood.

-

Treatment Initiation : Once blast cells are detected (e.g., 10 days post-injection), treatment is initiated.

-

Drug Administration : DDP-38003 is dissolved in a suitable vehicle (e.g., 40% PEG 400 in a 5% glucose solution) and administered orally at specified doses and schedules (e.g., 11.25 and 22.50 mg/kg, 3 days a week for 3 weeks). A control group receives the vehicle alone.

-

Endpoint : The primary endpoint is typically overall survival. The survival of mice in the different treatment groups is monitored and plotted using a Kaplan-Meier survival curve. Statistical significance is determined using appropriate tests (e.g., log-rank test).

Clinical Development Status

As of the latest available information, there are no registered clinical trials for DDP-38003 dihydrochloride on publicly accessible databases such as ClinicalTrials.gov. Its development appears to be in the preclinical stage.

Conclusion

This compound is a promising preclinical candidate for the treatment of acute myeloid leukemia. Its potent and selective inhibition of KDM1A/LSD1 leads to the induction of myeloid differentiation and a reduction in the clonogenic potential of leukemia cells. The significant in vivo efficacy observed in a murine leukemia model following oral administration underscores its potential as a therapeutic agent. Further investigation into its detailed molecular mechanism and safety profile is warranted to support its potential progression into clinical development.

References

- 1. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Discovery of Reversible Inhibitors of KDM1A Efficacious in Acute Myeloid Leukemia Models - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data Technical Guide: DDP-38003 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride (B599025) is a novel, orally available small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).[1][2] KDM1A is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine (B10760008) 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). Overexpression of KDM1A has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), by promoting cell proliferation and blocking differentiation. DDP-38003 has demonstrated potent anti-tumor activity in preclinical models, positioning it as a promising candidate for further development as a cancer therapeutic. This document provides a comprehensive overview of the available preclinical data on DDP-38003 dihydrochloride.

Mechanism of Action

DDP-38003 functions as a potent inhibitor of the KDM1A/LSD1 enzyme.[1][2] By inhibiting KDM1A, DDP-38003 prevents the demethylation of H3K4me1/2 and H3K9me1/2. This leads to an increase in the methylation levels of these histone marks, which in turn alters gene expression. In the context of leukemia, this epigenetic modulation can induce the expression of myeloid-differentiation-associated genes, leading to the differentiation of leukemic blasts and a reduction in their proliferative capacity.[3]

References

DDP-38003 Dihydrochloride: A Technical Guide to its Role in Histone Demethylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride (B599025) is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1A (LSD1/KDM1A).[1][2][3][4] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine (B10760008) residues on histone H3, primarily at positions 4 (H3K4me1/2) and 9 (H3K9me1/2).[1][5] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), by promoting cell proliferation and blocking differentiation.[6] DDP-38003 has emerged as a promising therapeutic candidate due to its selective inhibition of LSD1 and its demonstrated anti-tumor activity in preclinical models.[2][3] This technical guide provides an in-depth overview of DDP-38003, its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

DDP-38003 exerts its biological effects through the direct inhibition of the histone demethylase activity of LSD1. By binding to LSD1, DDP-38003 prevents the demethylation of H3K4me2, a histone mark associated with active gene transcription.[7] The accumulation of H3K4me2 at the promoter regions of specific genes, such as the myeloid differentiation markers CD11b and CD86, leads to their increased expression.[6] This, in turn, can induce differentiation in cancer cells, particularly in hematological malignancies like AML, and inhibit their proliferative capacity.[8]

Quantitative Data

The following tables summarize the key quantitative data for DDP-38003 dihydrochloride based on published studies.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (nM) | Notes |

| KDM1A/LSD1 | 84 | [1][2][3][4] |

| MAO-A | >30,000 | Weakly inhibits.[7] |

| MAO-B | >30,000 | No significant activity.[7] |

| KDM1B | >30,000 | No significant activity.[7] |

Table 2: In Vivo Efficacy in a Murine Acute Promyelocytic Leukemia (APL) Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Increase in Survival Rate |

| DDP-38003 | 11.25 | Oral, 3 days/week for 3 weeks | 35%[2][3] |

| DDP-38003 | 22.50 | Oral, 3 days/week for 3 weeks | 62%[2][3] |

Experimental Protocols

KDM1A/LSD1 In Vitro Inhibition Assay

This protocol is based on the methods used to determine the IC50 value of DDP-38003.

Materials:

-

Recombinant human KDM1A/LSD1 enzyme

-

Dimethylated histone H3 peptide (H3K4me2) substrate

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Detection reagent (e.g., horseradish peroxidase-conjugated antibody specific for H3K4me1)

-

Chemiluminescent substrate

-

96-well microplates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant KDM1A/LSD1 enzyme to each well.

-

Add the diluted DDP-38003 or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to each well.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stopping solution (e.g., SDS).

-

Detect the amount of demethylated product (H3K4me1) using a chemiluminescent-based ELISA.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each DDP-38003 concentration and determine the IC50 value using non-linear regression analysis.

THP-1 Cell Colony Formation Assay

This protocol assesses the effect of DDP-38003 on the clonogenic potential of the human AML cell line THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Methylcellulose-based medium (e.g., MethoCult™)

-

6-well plates

Procedure:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Treat the cells with various concentrations of DDP-38003 or vehicle control for a specified duration (e.g., 72 hours).

-

After treatment, wash the cells and resuspend them in fresh medium.

-

Mix the cell suspension with the methylcellulose-based medium.

-

Plate the cell-methylcellulose mixture into 6-well plates.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

-

Count the number of colonies (defined as a cluster of >50 cells) in each well using a microscope.

-

Calculate the percent inhibition of colony formation for each treatment condition compared to the vehicle control.

In Vivo Murine Acute Promyelocytic Leukemia (APL) Model

This protocol outlines the in vivo efficacy testing of DDP-38003.

Materials:

-

CD-1 mice

-

APL cells (e.g., from a transgenic mouse model)

-

This compound

-

Vehicle solution (e.g., 40% PEG 400 in 5% glucose solution)

-

Oral gavage needles

Procedure:

-

Inject APL cells intravenously into the recipient CD-1 mice.

-

Monitor the mice for the presence of blast cells in the peripheral blood (typically around 10 days post-injection).

-

Once blast cells are detected, randomize the mice into treatment and control groups.

-

Prepare the DDP-38003 formulation in the vehicle solution.

-

Administer DDP-38003 orally via gavage at the desired doses (e.g., 11.25 mg/kg and 22.5 mg/kg).[2][3]

-

The dosing schedule is typically 3 days per week (e.g., Monday, Tuesday, Wednesday) for 3 weeks.[2][3]

-

Monitor the mice daily for signs of toxicity and disease progression.

-

Record the survival of the mice in each group.

-

Analyze the survival data using Kaplan-Meier survival curves and appropriate statistical tests.

Visualizations

Signaling Pathway

Caption: Mechanism of DDP-38003 action on histone demethylation.

Experimental Workflow

Caption: Preclinical evaluation workflow for DDP-38003.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

DDP-38003 Dihydrochloride: A Technical Guide to its Therapeutic Potential as a KDM1A/LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 dihydrochloride (B599025) is a novel, orally bioavailable small molecule inhibitor of the histone lysine-specific demethylase 1A (KDM1A/LSD1). Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in the context of acute myeloid leukemia (AML). The primary mechanism of action involves the inhibition of KDM1A/LSD1, leading to the downregulation of the chromatin protein GSE1, which in turn induces myeloid differentiation in cancer cells. This technical guide provides a comprehensive overview of the therapeutic potential of DDP-38003, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Introduction

Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of many cancers. Histone lysine-specific demethylase 1A (KDM1A), also known as lysine-specific demethylase 1 (LSD1), is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these methyl groups, KDM1A/LSD1 generally acts as a transcriptional repressor. It is frequently overexpressed in various hematological malignancies and solid tumors, contributing to the suppression of differentiation and the maintenance of a malignant phenotype. Consequently, KDM1A/LSD1 has emerged as a promising therapeutic target in oncology.

DDP-38003 dihydrochloride is a potent and selective inhibitor of KDM1A/LSD1. It was developed as an orally active antitumor agent with promising preclinical efficacy. This document serves as a technical resource for researchers and drug development professionals, consolidating the available data on DDP-38003 to facilitate further investigation and potential clinical development.

Mechanism of Action

DDP-38003 exerts its anti-cancer effects primarily through the inhibition of KDM1A/LSD1. This inhibition leads to a novel mechanism of action involving the chromatin protein GSE1, a known oncogene. In acute myeloid leukemia (AML) cells, the inhibition of KDM1A/LSD1 by DDP-38003 results in the downregulation of GSE1 protein levels. This reduction in GSE1 is critical for triggering myeloid differentiation.

The proposed signaling pathway is as follows: DDP-38003 inhibits the demethylase activity of KDM1A/LSD1. This leads to a decrease in the expression of GSE1. The reduction of GSE1, a key component of a repressive chromatin complex with KDM1A/LSD1, alleviates the transcriptional repression of genes associated with myeloid differentiation. The upregulation of these differentiation-associated genes ultimately drives the AML cells to differentiate, thereby losing their proliferative capacity.[1][2][3][4]

Quantitative Data Summary

The preclinical efficacy of DDP-38003 has been evaluated through various in vitro and in vivo studies. The key quantitative findings are summarized in the tables below for easy comparison.

Table 1: In Vitro Efficacy of DDP-38003

| Assay Type | Cell Line | Parameter | Value | Reference |

| Biochemical Assay | Recombinant KDM1A/LSD1 | IC50 | 84 nM | [5][6] |

| Cell Differentiation | THP-1 (AML) | CD86 Expression (5 nM) | 5.1 ± 1.3% increase | [7] |

| Cell Differentiation | THP-1 (AML) | CD86 Expression (50 nM) | 41.2 ± 2.8% increase | [7] |

| Colony Formation | THP-1 (AML) | Inhibition | Potent Inhibition | [7] |

| Protein Expression | NB4 (APL) | GSE1 Downregulation (2 µM, 24h) | Significant Reduction |

Table 2: In Vivo Efficacy of DDP-38003 in a Mouse Leukemia Model

| Animal Model | Treatment Dose | Administration Schedule | Outcome | Value | Reference |

| CD-1 Mice with Leukemia | 11.25 mg/kg | Oral, 3 days/week for 3 weeks | Increased Survival | 35% | |

| CD-1 Mice with Leukemia | 22.50 mg/kg | Oral, 3 days/week for 3 weeks | Increased Survival | 62% |

Table 3: Selectivity Profile of DDP-38003

| Enzyme | IC50 | Reference |

| KDM1A/LSD1 | 84 nM | [5][6] |

| LSD2 | 36.6 µM | |

| MAO-A | 0.29 µM | |

| MAO-B | 84.59 µM |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are outlines of the key experimental protocols used in the evaluation of DDP-38003.

KDM1A/LSD1 Biochemical Assay

-